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Compound of Interest

Compound Name:
4-(4-Iodophenyl)-3-

thiosemicarbazide

Cat. No.: B1302193 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic and physicochemical

properties of 4-(4-Iodophenyl)-3-thiosemicarbazide, a compound of interest for researchers

and professionals in drug development and chemical synthesis. This document presents

available data, outlines experimental protocols for its characterization, and includes a logical

workflow for its synthesis and analysis.

Physicochemical Properties
The fundamental physicochemical properties of 4-(4-Iodophenyl)-3-thiosemicarbazide are

summarized below.
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Property Value

CAS Number 41401-36-9[1]

Molecular Formula C₇H₈IN₃S[1][2]

Molecular Weight 293.13 g/mol [3]

Melting Point 200°C (decomposition)[1]

Appearance White solid (typical for related compounds)

Spectroscopic Data
Detailed experimental spectroscopic data for 4-(4-Iodophenyl)-3-thiosemicarbazide is not

widely available in the public domain. However, based on the known structure and data from

analogous thiosemicarbazide derivatives, the expected spectral characteristics are outlined

below.

Mass Spectrometry
While experimental mass spectra are not readily accessible, predicted data for various adducts

of the parent molecule provides insight into its expected mass-to-charge ratios.

Adduct Predicted m/z

[M+H]⁺ 293.95564

[M+Na]⁺ 315.93758

[M-H]⁻ 291.94108

[M]⁺ 292.94781

Data sourced from predicted values.[2]

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic peaks corresponding to the functional

groups present in the molecule.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

N-H (amine and amide) 3100-3400 Stretching

C-H (aromatic) 3000-3100 Stretching

C=S (thioketone) 1200-1300 Stretching

C=C (aromatic) 1450-1600 Stretching

C-N 1250-1350 Stretching

C-I 500-600 Stretching

Expected ranges are based on

typical values for similar

functional groups.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., DMSO-d₆) is anticipated to

show distinct signals for the aromatic and amine/amide protons.
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Proton
Expected Chemical
Shift (δ, ppm)

Multiplicity Integration

Aromatic protons

(ortho to I)
7.6 - 7.8 Doublet 2H

Aromatic protons

(meta to I)
7.0 - 7.2 Doublet 2H

NH₂ ~5.0 Singlet (broad) 2H

NH (thiourea) ~9.5 Singlet (broad) 1H

NH (hydrazine) ~8.0 Singlet (broad) 1H

Expected chemical

shifts are estimates

based on related

structures.[6]

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of

the molecule.

Carbon Expected Chemical Shift (δ, ppm)

C=S 175-185

Aromatic C-I 90-100

Aromatic C-N 140-150

Aromatic C-H 115-135

Expected chemical shifts are estimates based

on related structures.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for 4-
(4-Iodophenyl)-3-thiosemicarbazide.
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Synthesis Workflow
The synthesis of 4-(4-Iodophenyl)-3-thiosemicarbazide typically involves the reaction of 4-

iodophenyl isothiocyanate with hydrazine hydrate.

4-Iodophenyl Isothiocyanate

Reaction in Suitable Solvent
(e.g., Ethanol)

Hydrazine Hydrate

4-(4-Iodophenyl)-3-thiosemicarbazide

Purification
(Recrystallization)

Spectroscopic Analysis

Click to download full resolution via product page

Caption: General synthesis and analysis workflow.

Spectroscopic Analysis Workflow
A standard workflow for the complete spectroscopic characterization of the synthesized

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1302193?utm_src=pdf-body
https://www.benchchem.com/product/b1302193?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purified Compound

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

NMR Spectroscopy

Data Interpretation
and Structure Confirmation

Click to download full resolution via product page

Caption: Spectroscopic characterization workflow.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is

recommended for accurate mass determination.

Ionization: Electrospray ionization (ESI) in both positive and negative modes should be

employed.

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL and infused directly or via liquid

chromatography.

Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., 100-

500).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation: The solid sample can be analyzed directly using an attenuated total

reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum is recorded and subtracted from the sample spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated

solvent (e.g., DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) may be used as an

internal standard.

Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (e.g., COSY,

HSQC) are acquired to fully elucidate the structure.

This guide serves as a foundational resource for researchers working with 4-(4-Iodophenyl)-3-
thiosemicarbazide. While complete, experimentally-derived spectra are not yet publicly

available, the provided data and protocols offer a robust framework for its synthesis,

characterization, and future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1302193?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

